(R)-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate
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Overview
Description
®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, hydroxyl, and phosphonooxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate involves several steps:
Formation of the Tetrahydro-2H-pyran Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Acetamido Group: This can be achieved through the reaction of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the hydroxyl group with 3-hydroxytetradecanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl and phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and phosphonooxy groups may play crucial roles in binding to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxyhexadecanoate
- ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxydecanoate
Uniqueness
The uniqueness of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H42NO11P |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C22H42NO11P/c1-3-4-5-6-7-8-9-10-11-12-16(26)13-18(27)33-21-19(23-15(2)25)22(34-35(29,30)31)32-17(14-24)20(21)28/h16-17,19-22,24,26,28H,3-14H2,1-2H3,(H,23,25)(H2,29,30,31)/t16-,17-,19-,20-,21-,22-/m1/s1 |
InChI Key |
MWBGCGCCZPVZSM-FLCGDVNSSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)C)O |
Origin of Product |
United States |
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